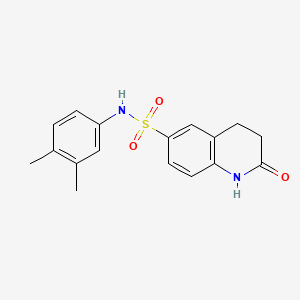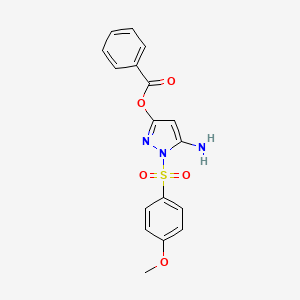![molecular formula C₁₁H₆BrN₃O₃ B1663302 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one CAS No. 202808-11-5](/img/structure/B1663302.png)
8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Vue d'ensemble
Description
“8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one”, also known as MRZ 2-514, is a strychnine-insensitive modulatory site of the NMDA receptor (glycineB) antagonist . It has a molecular weight of 308.09 and a molecular formula of C11H6BrN3O3 .
Synthesis Analysis
The synthesis of pyrimido [4,5- b ]quinolines, which is a vital structural motif in medicinal chemistry, has been a challenging topic. A wide range of starting materials have been employed to achieve this nucleus such as quinoline derivatives and isatins . Multi-component one-pot synthetic approaches were employed either by using barbituric or thiobarbituric acid, amines and aldehydes or from 6-aminouracils, aldehydes and cyclohexanone derivatives .Molecular Structure Analysis
The molecular structure of “8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one” is characterized by a nitrogen-containing bicyclic compound. The structure is a fusion of two pyridines through two adjacent carbon atoms .Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
- The structurally related compound, 6,7-dichloroimidazo[4,5-b]quinolin-2-one, has shown potential as an antiviral agent against human cytomegalovirus (HCMV) with a unique mode of action (Zhu, Lippa, & Townsend, 1999).
- Novel Cu(II), Co(II), and Ni(II) complexes of 8-hydroxyquinolineazo analogues, similar in structure to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have demonstrated significant antimicrobial activity (Sahoo, Nandini, & Sudhir Kumar, 2017).
Anti-Cancer Research
- Research on 4-piperazinylquinoline derivatives, which share a quinoline core with 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, revealed potent cytotoxic effects on human breast tumor cell lines, suggesting potential applications in anti-cancer therapies (Solomon, Hu, & Lee, 2010).
- Studies on substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, structurally related to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have shown promising antibacterial activities, indicating their potential in treating systemic infections (Ishikawa et al., 1990).
Other Applications
- Synthesis and characterization of novel 8-hydroxyquinoline derivatives, related to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, have been carried out for their corrosion inhibition properties on mild steel, revealing potential industrial applications (Rbaa et al., 2018).
- A systematic study of various quinoline derivatives, similar to 8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one, demonstrated bacteriostatic and fungistatic activities, suggesting their utility in anti-infective therapies (Bahal, Baichwal, & Khorana, 1961).
Mécanisme D'action
Propriétés
IUPAC Name |
8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGZZXFEDISAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)
![N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)
![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)
![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)


![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)
![N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester](/img/structure/B1663235.png)

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)
![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)
![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)